molecular formula C14H15N3O4 B3001154 2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 923101-91-1

2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No.: B3001154
CAS No.: 923101-91-1
M. Wt: 289.291
InChI Key: HZMRWICAQMYRHR-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is a chemical compound with the molecular formula C14H15N3O4 It is a derivative of pyridazine and features a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and ethyl acetoacetate.

    Formation of Intermediate: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form an intermediate compound.

    Cyclization: The intermediate is then cyclized using hydrazine hydrate to form the pyridazine ring.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Biology: Used in biochemical assays to study enzyme interactions.

    Materials Science: Investigated for its potential use in organic electronics and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

    Signal Transduction Pathways: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.

    3,4-Dimethoxyacetophenone: Another structurally related compound used in different applications.

Uniqueness

2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is unique due to its combination of a pyridazine ring and a dimethoxyphenyl group, which imparts specific chemical properties and potential biological activities not found in the similar compounds listed above.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-20-11-5-3-9(7-12(11)21-2)10-4-6-14(19)17(16-10)8-13(15)18/h3-7H,8H2,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMRWICAQMYRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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